molecular formula C20H14F4N2O2 B2733555 1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941910-14-1

1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2733555
CAS RN: 941910-14-1
M. Wt: 390.338
InChI Key: AJRFEJCPDBLLMV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution, and the carboxamide group could participate in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, and the fluorine atoms could influence its reactivity and stability .

Scientific Research Applications

Antimicrobial Activity A study synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which shares structural motifs with the compound , demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These findings suggest potential applications of structurally related compounds in developing antimicrobial agents (Jadhav et al., 2017).

HIV Integrase Inhibitors Research on dihydroxypyrimidine-4-carboxamides highlighted a class of molecules exhibiting potent inhibition of HIV-integrase, crucial for AIDS treatment. Modifications to this class, such as fluorination, could enhance inhibitory potencies and pharmacokinetic properties, suggesting a pathway for developing antiviral agents with structural similarities (Pace et al., 2007).

Cancer Research In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated efficacy in tumor stasis in vivo, underscoring the potential for designing novel anticancer therapies based on structural analogs (Schroeder et al., 2009).

Material Science Applications Investigations into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol revealed the production of noncrystalline, thermally stable polyamides. Such studies indicate the utility of structurally related compounds in developing advanced materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

Safety and Hazards

As with any chemical compound, handling “1-(2-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRFEJCPDBLLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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